YM-53601 - 182959-33-7

YM-53601

Catalog Number: EVT-286619
CAS Number: 182959-33-7
Molecular Formula: C21H22ClFN2O
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YM-53601 is a potent, selective, and orally active inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. [, , , ] Discovered and developed by the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma), it has been instrumental in elucidating the roles of SQS and cholesterol in various biological processes. [, , ] YM-53601 serves as a valuable tool in both in vitro and in vivo studies investigating cholesterol-related cellular mechanisms. [, , , , , , , , ]

Mechanism of Action

YM-53601 exerts its biological effects by selectively inhibiting SQS. [, , , , , , , , ] SQS catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a critical precursor for cholesterol biosynthesis. By blocking this step, YM-53601 effectively reduces cholesterol levels in cells and organisms. [, , , , , , , ]

Applications
  • YM-53601 effectively reduces plasma cholesterol and triglyceride levels in various animal models. [, , ] This property has established its utility in studying lipid metabolism and exploring potential therapeutic strategies for hyperlipidemia.
  • Studies in hamsters demonstrate the compound's ability to suppress lipogenic biosynthesis and lipid secretion. [] It also impacts the clearance rate of plasma low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). []

Antiviral Research:

  • Research indicates that YM-53601 exhibits antiviral activity against Hepatitis C virus (HCV). [, ] By inhibiting SQS and disrupting cholesterol biosynthesis, it interferes with critical stages of the HCV life cycle, including viral RNA replication and entry. []

Cancer Research:

  • YM-53601 demonstrates potential in enhancing the sensitivity of cancer cells to chemotherapy. [, ] Studies in hepatocellular carcinoma (HCC) cells reveal that inhibiting cholesterol synthesis with YM-53601 increases their susceptibility to chemotherapy drugs like doxorubicin. []
  • Research also suggests a role for YM-53601 in overcoming chemotherapy resistance. [] By reducing mitochondrial cholesterol levels, it disrupts the membrane order and enhances the release of pro-apoptotic factors, sensitizing HCC cells to treatment. []

Developmental Biology Research:

  • Studies in mouse embryos demonstrate that YM-53601 inhibits blastocyst formation, highlighting the importance of the mevalonate pathway and cholesterol biosynthesis in early development. [] This finding underscores the potential impact of SQS inhibition on embryonic development.

Optogenetic Tool Development:

  • The discovery of YM-53601's photolytic properties, particularly its ability to generate radical species upon UV irradiation, paves the way for developing new optogenetic tools. [] This opens avenues for controlling protein levels and cellular processes with light in combination with small molecules.

Properties

CAS Number

182959-33-7

Product Name

YM-53601

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Molecular Formula

C21H22ClFN2O

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N

SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Solubility

Soluble in DMSO

Synonyms

YM-53601; YM 53601; YM53601;

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.